4-Phenylphthalazin-1(2H)-one is a chemical compound with the empirical formula C14H10N2O . It is an important class of heterocycles due to its pharmacological potential .
4-Phenylphthalazin-1(2H)-one can be prepared from hydrazine sulphate and sodium hydroxide . A new series of 2, 4-disubstituted phthalazin-1(2H)-one derivatives was synthesized via nucleophilic attach N-2 phthalazin-1(2H)-one derivatives on different monosuccharides .
The molecular weight of 4-Phenylphthalazin-1(2H)-one is 222.24 g/mol . The structure of the prepared compounds were elucidated by physical and spectral data like FT-IR, 1H-NMR and 13C-NMR .
4-Phenylphthalazin-1(2H)-one may be used in the synthesis of 2-chloro-N-(unsubstituted/substitutedphenyl) acetamide . It has been used in late-stage functionalization through iridium-catalyzed C-H bond amidation .
4-Phenylphthalazin-1(2H)-one has a melting point of 240-244 °C (lit.) . Its density is predicted to be 1.24±0.1 g/cm3 .
4-Phenylphthalazin-1(2H)-one is a compound belonging to the phthalazinone family, characterized by a phthalazine ring structure with a phenyl substituent at the 4-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antitumor agent. The significance of this compound lies in its structural versatility, which allows for various modifications that can enhance its pharmacological properties.
The synthesis and characterization of 4-phenylphthalazin-1(2H)-one have been explored in various studies, highlighting its potential applications in drug development, particularly against cancer and other diseases. Research articles demonstrate methods for synthesizing derivatives of this compound and evaluating their biological activities, such as antitumor and antimicrobial effects.
4-Phenylphthalazin-1(2H)-one is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It falls under the category of phthalazinones, which are known for their diverse biological activities and potential therapeutic applications.
The synthesis of 4-phenylphthalazin-1(2H)-one typically involves the reaction of appropriate starting materials such as hydrazine derivatives with phthalic anhydride or similar compounds.
The synthesis often requires careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity. Characterization techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry are employed to confirm the structure of synthesized compounds .
The molecular structure of 4-phenylphthalazin-1(2H)-one consists of a phthalazine core with a phenyl group attached at the 4-position. The general formula can be represented as:
This indicates a molecular weight of approximately 226.24 g/mol.
Key structural features include:
Crystallographic studies reveal that the compound exhibits specific bond angles and distances characteristic of aromatic systems, contributing to its stability and reactivity .
4-Phenylphthalazin-1(2H)-one can participate in various chemical reactions:
The choice between N-alkylation and O-alkylation depends on several factors including steric hindrance and electronic properties of substituents. Reaction mechanisms often involve SN2 pathways for substitution reactions, while cyclization reactions may follow different mechanisms depending on the substrates involved .
The mechanism of action for compounds like 4-phenylphthalazin-1(2H)-one often involves interaction with biological targets such as enzymes or receptors. For instance, some derivatives have been shown to act as inhibitors of poly(ADP-ribose) polymerase, an enzyme involved in DNA repair processes.
Experimental studies indicate that these compounds can induce apoptosis in cancer cells by disrupting normal cellular functions through enzyme inhibition or interference with signaling pathways . The precise mechanism can vary based on structural modifications made to the core phthalazinone structure.
Relevant data from spectroscopic analyses (IR, NMR) provide insights into functional groups present and confirm structural integrity post-synthesis .
4-Phenylphthalazin-1(2H)-one and its derivatives have promising applications in:
Additionally, ongoing research explores their potential use in other therapeutic areas such as neuroprotection and anti-inflammatory effects due to their ability to modulate biological pathways effectively.
The phthalazin-1(2H)-one scaffold—a benzo-fused 1,2-diazine heterocycle—has evolved from a synthetic curiosity to a cornerstone of rational drug design. First synthesized in 1893 via Gabriel's condensation of tetrachloro-o-xylene with hydrazine [8], this nucleus gained prominence in the late 20th century with the discovery of pyridazomycin and related natural products bearing 1,2-diazine motifs. Its classification as a "privileged scaffold" stems from its exceptional versatility in interacting with diverse biological targets, attributable to:
Table 1: Clinically Approved Phthalazinone-Based Therapeutics
Drug Name | Target | Indication | Structural Feature |
---|---|---|---|
Olaparib | PARP-1 | Ovarian/Breast Cancer | 4-(4-Fluorophenyl) substitution |
Talazoparib | PARP-1/2 | BRCA+ Breast Cancer | 4-(3-Fluorophenyl) substitution |
Vatalanib† | VEGFR-2 | Colorectal Cancer | 4-(4-Chlorophenyl) substitution |
†Discontinued in Phase III but established proof-of-concept for phthalazinone kinase inhibition [3] [7]. The scaffold’s impact is underscored by FDA approvals of olaparib (2014) and talazoparib (2018), validating phthalazinones as viable platforms for oncology therapeutics [7] [9].
The phthalazin-1(2H)-one system exhibits a dynamic lactam-lactim tautomeric equilibrium, fundamentally influencing its bioactivity and physicochemical behavior:
O OH ║ ║ ┌─╳┐─N ↔ ┌─╳┐═N │ │ │ │ └─┬─┘─H ↔ └─┬─┘ (1A: Lactam) (1B: Lactim)
Computational and crystallographic analyses reveal:
Table 2: Experimental and Computational Analysis of Phthalazin-1(2H)-one Tautomerism
Method | Key Observation | Energy Difference (ΔE, kcal/mol) |
---|---|---|
X-Ray Crystallography | Exclusive lactam form in solid state | - |
B3LYP/6-311++G(d,p) | Lactam favored by 8.3 kcal/mol in gas phase | 8.3 |
NMR (DMSO-d₆) | 95:5 lactam:lactim ratio at 25°C | ≈2.5 |
UV-Vis (Ethanol) | λ_max 300 nm (lactam) vs 320 nm (lactim) | - |
Strategic installation of phenyl at C4 transforms the phthalazinone core into a high-affinity pharmacophore. This modification exploits three synergistic mechanisms:
[Phthalazinone Core]–[Linker]–[Arylpiperazine] ↑ Critical for α₁-AR binding pocket occupancy [1] [5]
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7